molecular formula C15H17N3O4 B7043984 N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide

Cat. No.: B7043984
M. Wt: 303.31 g/mol
InChI Key: RPQKDYOFTBYFSU-UHFFFAOYSA-N
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Description

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-21-15-18-11-8-9(6-7-12(11)22-15)16-14(20)10-4-3-5-13(19)17-10/h6-8,10H,2-5H2,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQKDYOFTBYFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with ethyl chloroformate under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzoxazole derivative with 2-piperidone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Amidation: The final step involves the amidation of the intermediate product with ethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide
  • N-(2-ethoxy-1,3-benzoxazol-5-yl)benzamide
  • N-(2-ethoxy-1,3-benzoxazol-5-yl)propionamide

Uniqueness

N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide is unique due to the presence of both benzoxazole and piperidine rings, which confer distinct chemical and biological properties

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